molecular formula C28H27N3O2S B6510596 (7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-04-8

(7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Katalognummer: B6510596
CAS-Nummer: 892417-04-8
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: XCJJBBWMCIMXDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex tricyclic molecule featuring a fused 2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key functional groups include a sulfanyl moiety substituted with a 4-ethylphenylmethyl group at position 7, a 4-methylphenyl group at position 5, and a hydroxymethyl group at position 11. Its structural complexity aligns with compounds studied in drug discovery for their ability to interact with biological targets, such as enzyme active sites or nucleic acids .

Eigenschaften

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-4-19-7-9-20(10-8-19)16-34-28-24-13-23-22(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)21-11-5-17(2)6-12-21/h5-12,14,32H,4,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJBBWMCIMXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with tricyclic and tetracyclic heterocycles reported in the literature. For example:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) : This tetracyclic compound features sulfur and nitrogen atoms in its framework, with a methoxyphenyl substituent. Unlike the target compound, it lacks the hydroxymethyl group and the 2-oxa moiety, which may influence solubility and hydrogen-bonding capacity .
  • Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo...: This compound has a chlorophenyl group and a methylsulfanyl substituent.

Physicochemical Properties

Data from analogous compounds suggest trends in solubility and chromatographic behavior:

  • Solubility: Tricyclic compounds with polar substituents (e.g., hydroxymethyl groups) often exhibit higher aqueous solubility compared to nonpolar analogues. For instance, ternary solubility studies of related heterocycles in systems like water-ethanol-hexane show that polar groups enhance solubility in hydrophilic solvents .
  • Chromatographic Retention: Retention times for aromatic tricyclic compounds on phenyl columns (using n-heptane or isooctane as mobile phases) correlate with substituent polarity. The hydroxymethyl group in the target compound may reduce retention relative to nonpolar derivatives, as seen in similar analyses .

Analytical and Spectral Data

  • Mass Spectrometry : Compounds with molecular weights >500 Da (common for tricyclics) often show fragmentation patterns indicative of sulfur and nitrogen loss. For example, ethyl-substituted tricyclics in root extracts (e.g., Merung compounds) exhibit characteristic [M+H]+ and [M−S]+ ions, which could guide identification of the target compound .
  • NMR Spectroscopy : The hydroxymethyl group (CH₂OH) would produce distinct signals in the δ 3.5–4.5 ppm range for protons and δ 60–70 ppm for carbons, as observed in NMR tables for hydroxymethyl-containing alkaloids .

Table 1: Comparative Analysis of Structural and Physicochemical Features

Feature Target Compound 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo Ethyl 7-chloromethyl Derivative
Core Structure Tricyclic with 2-oxa, 4,6,13-triaza Tetracyclic with 3,7-dithia, 5-aza Tetrahydrotriazole
Key Substituents 4-Ethylphenylmethyl-sulfanyl, hydroxymethyl 4-Methoxyphenyl Chlorophenyl, methylsulfanyl
Molecular Weight (Da)* ~550 (estimated) ~480 ~420
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (chlorinated solvents)
Chromatographic Retention Intermediate (phenyl column) High High

*Molecular weights estimated based on structural analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.